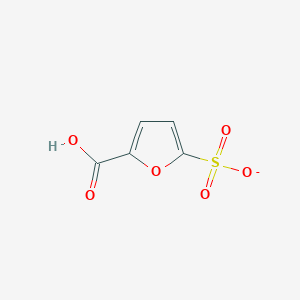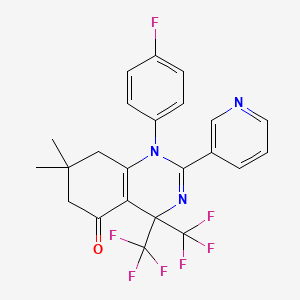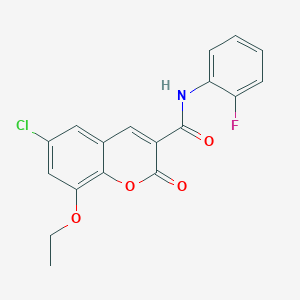![molecular formula C18H15N B11488848 2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)
2,6-dimethyl-11H-indeno[1,2-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-11H-indeno[1,2-b]quinoline is a heterocyclic compound that belongs to the class of indenoquinolines This compound is characterized by its fused ring structure, which includes an indene moiety fused to a quinoline ring The presence of two methyl groups at the 2 and 6 positions of the quinoline ring distinguishes it from other indenoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-11H-indeno[1,2-b]quinoline typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a heterogeneous catalyst such as CuO supported on zeolite-Y. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods
The use of recyclable catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-9,11-dione derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinoline-9,11-dione derivatives, dihydro derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent probe for biological imaging.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-11H-indeno[1,2-b]quinoline in biological systems involves the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell proliferation and apoptosis. The compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation further contributes to its pharmacological effects, including anticancer and neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoline: Lacks the methyl groups at the 2 and 6 positions.
11H-Indeno[1,2-b]quinoxalin-11-one: Contains a quinoxaline ring instead of a quinoline ring.
2,6-Dimethylquinoline: Lacks the indene moiety.
Uniqueness
2,6-Dimethyl-11H-indeno[1,2-b]quinoline is unique due to its specific substitution pattern and fused ring structure, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in materials science and medicinal chemistry, where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2,6-dimethyl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C18H15N/c1-11-6-7-16-14(8-11)10-15-9-13-5-3-4-12(2)17(13)19-18(15)16/h3-9H,10H2,1-2H3 |
InChI Key |
WFXVHBYCSVNSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC4=C(C=CC=C4C=C3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,4-Diethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B11488775.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488781.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488791.png)
![3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488798.png)

![methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11488804.png)
![4-tert-butyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11488810.png)
![N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11488813.png)
![(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11488825.png)


![N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11488850.png)
